molecular formula C21H23N3O2 B12219857 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B12219857
M. Wt: 349.4 g/mol
InChI Key: HQEOJJBUJXNVIK-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole ring, a carboxamide group, and a dimethylphenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to further functionalization to introduce the carboxamide group and the dimethylphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound may interact with signaling pathways that regulate inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide shares structural similarities with lidocaine, a well-known local anesthetic.

    Procainamide: Another similar compound is procainamide, which is used as an antiarrhythmic agent.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its indole core and carboxamide group contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-12-6-5-7-13(2)20(12)24-19(25)11-22-21(26)16-8-9-18-17(10-16)14(3)15(4)23-18/h5-10,23H,11H2,1-4H3,(H,22,26)(H,24,25)

InChI Key

HQEOJJBUJXNVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC3=C(C=C2)NC(=C3C)C

Origin of Product

United States

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